molecular formula C14H10F2N2O2S2 B2698657 7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-26-6

7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2698657
CAS No.: 899750-26-6
M. Wt: 340.36
InChI Key: MLCKKELAVVIYEU-UHFFFAOYSA-N
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Description

7-Fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic benzo-thiadiazine derivative intended for professional research and development applications. This compound is part of a growing class of fused [1,2,4]thiadiazine derivatives that are being investigated for their potent biological activity. Specifically, structurally related analogs have been identified in patent literature as inhibitors of the MYST family of Lysine Acetyltransferases (KATs) . These enzymes play a critical role in epigenetic regulation by controlling gene expression, and their inhibition is a promising avenue for the development of new therapeutic agents, particularly in oncology and neurology. The molecular design of this reagent features a 7-fluoro-substituted benzo-thiadiazine dioxide core, a scaffold known to improve metabolic stability and bioavailability in drug candidates . This core is further functionalized at the 3-position with a (4-fluorobenzyl)thio group, a modification that is crucial for enhancing binding affinity to specific neurological and enzymatic targets. As a key intermediate, this compound is valuable for medicinal chemistry programs aimed at creating novel enzyme inhibitors or exploring structure-activity relationships (SAR) in the development of central nervous system (CNS) active compounds, such as potential anticonvulsants and anxiolytics . The product is provided to qualified researchers for laboratory use. It is strictly for professional manufacturing, research laboratories, and industrial or commercial usage. It is not intended for medical or consumer use, including doctor offices, pharmacies, medical facilities, veterinarians, or residences . All information provided is for research purposes only and is not intended as a recommendation for any specific use.

Properties

IUPAC Name

7-fluoro-3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O2S2/c15-10-3-1-9(2-4-10)8-21-14-17-12-6-5-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCKKELAVVIYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multiple steps:

    Formation of the Thiadiazine Ring: The initial step involves the formation of the thiadiazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Fluorine Atoms: Fluorination is a critical step, often carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. Studies have shown that benzothiadiazine derivatives can act as diuretics, antihypertensives, and even anticancer agents . The presence of fluorine atoms enhances the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation. Its unique chemical structure makes it suitable for applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a diuretic, it may inhibit sodium reabsorption in the kidneys, leading to increased urine production. In anticancer applications, it could interfere with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Core Scaffold Modifications
2.1.1. 7-Substituted Derivatives
  • 7-Chloro Analogues :

    • Example : 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (IDRA-21) acts as a positive allosteric modulator (PAM) of AMPA receptors. Its unsaturated derivative exhibits enhanced blood-brain barrier penetration and pharmacokinetics compared to saturated counterparts .
    • Comparison : Replacing chlorine with fluorine (smaller atomic radius, higher electronegativity) may alter receptor binding kinetics and metabolic pathways.
  • 7-Fluoro Derivatives :

    • Activity in PI3Kδ Inhibition : Fluorine at the 7-position in 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides (e.g., compound 15a) reduces PI3Kδ inhibitory activity, suggesting target-dependent steric hindrance .
2.1.2. 3-Substituted Derivatives
  • 3-Methyl or 3-Allyl Groups: Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides with 3-methyl or 4-allyl groups (e.g., compounds 24, 27) show potent AMPAR modulation. Substituents at the 3-position influence conformational flexibility and receptor interaction . Comparison: The 3-((4-fluorobenzyl)thio) group in the target compound introduces greater bulk and aromaticity, which may enhance selectivity for hydrophobic binding pockets.
2.2. Functional Group Variations
2.2.1. Benzylthio vs. Alkylthio Groups
  • 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26): Allyl groups improve solubility but reduce stability compared to aromatic substituents .
2.2.2. Halogenation Patterns
  • 3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide : Bromine at position 3 increases molecular weight and polar surface area, likely reducing CNS penetration compared to the target compound’s benzylthio group .

Key Research Findings

  • AMPA Receptor Modulation : Benzothiadiazine dioxides with 7-chloro and unsaturated cores (e.g., IDRA-21) show promise in neurological disorders, while fluorinated variants remain less explored .
  • PI3Kδ Inhibition : Fluorine at position 7 is detrimental to activity, highlighting the need for target-specific optimization .
  • Synthetic Flexibility : Modifications at positions 3 and 4 (e.g., allyl, cyclopropyl, benzylthio) allow tuning of physicochemical properties and bioactivity .

Biological Activity

7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. Its unique chemical structure, which includes a thiadiazine core fused with a benzene ring and various substituents, suggests significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H10F2N2O2S2C_{14}H_{10}F_2N_2O_2S_2 with a molecular weight of approximately 340.36 g/mol. The presence of fluorine atoms and a thio group enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H10F2N2O2S2C_{14}H_{10}F_2N_2O_2S_2
Molecular Weight340.36 g/mol
Purity≥95%

The primary mechanism of action for this compound involves its role as an opener of ATP-sensitive potassium channels . This interaction affects various biochemical pathways, particularly:

  • Sterol Biosynthesis Pathway : The compound disrupts the sterol biosynthesis in fungal cell membranes, leading to inhibition of fungal growth .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Potential effectiveness against various microbial strains.
  • Antiviral Properties : Modulation of viral replication through interaction with specific receptors.
  • Anticancer Effects : In vitro studies show promising results in inhibiting cancer cell proliferation.

Case Studies

  • Antifungal Activity : A study demonstrated that derivatives of benzothiadiazines showed significant antifungal activity against pathogenic fungi by targeting the sterol biosynthesis pathway .
  • Anticancer Screening : In vitro tests on human cancer cell lines revealed that related compounds exhibited cytotoxic effects comparable to standard chemotherapeutics like doxorubicin .

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of benzothiadiazine derivatives. Key findings include:

  • The presence of electron-withdrawing groups (like fluorine) enhances the biological activity.
  • Compounds with thiadiazine cores have shown improved interactions with biological targets due to their unique structural characteristics .

Q & A

Q. Methodological Answer :

  • GHS Classification : Based on analogs, expect warnings for skin/eye irritation (H315/H319) and acute toxicity (H302 if swallowed) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Incinerate in a certified hazardous waste facility .

Advanced Question: How can in vivo cognitive enhancement studies be designed for this compound?

Q. Methodological Answer :

Animal Models : Administer orally (0.3–10 mg/kg) to rodents and assess spatial memory via Morris water maze or novel object recognition tests .

Pharmacokinetics : Measure plasma half-life and blood-brain barrier penetration via LC-MS/MS. Fluorine substituents may improve bioavailability .

Biomarker Analysis : Quantify neurotransmitter release (e.g., acetylcholine) via microdialysis in the hippocampus .

Basic Question: What computational tools support SAR studies for this compound?

Q. Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with AMPAR (PDB: 3TJ) .
  • QSAR Models : Apply CoMFA/CoMSIA to predict potency based on substituent electronic/hydrophobic properties .
  • ADMET Prediction : SwissADME or pkCSM to estimate solubility, CYP450 interactions, and toxicity .

Advanced Question: How does fluorination impact metabolic stability compared to non-fluorinated analogs?

Q. Methodological Answer :

  • CYP450 Resistance : Fluorine reduces oxidation at the 7-position, as shown in hepatic microsome assays (e.g., t₁/₂ > 60 min vs. <30 min for non-fluorinated analogs) .
  • Metabolite Identification : Use LC-HRMS to detect defluorinated or sulfone-reduced byproducts .
  • In Vivo Correlation : Compare AUC values in pharmacokinetic studies to confirm stability enhancements .

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